4-Chlor-1-(chlormethyl)-2-fluorbenzol

Übersicht

Beschreibung

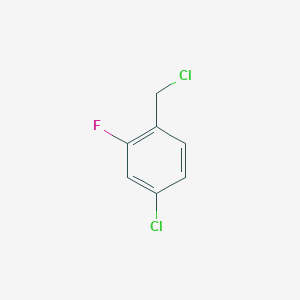

4-Chloro-1-(chloromethyl)-2-fluorobenzene is an aromatic compound with the molecular formula C7H5Cl2F It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the 4-position, a chloromethyl group at the 1-position, and a fluorine atom at the 2-position

Wissenschaftliche Forschungsanwendungen

4-Chloro-1-(chloromethyl)-2-fluorobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(chloromethyl)-2-fluorobenzene typically involves the chlorination and fluorination of benzene derivatives One common method is the electrophilic aromatic substitution reaction, where benzene is first chlorinated to form chlorobenzeneFinally, the fluorine atom is introduced via a halogen exchange reaction using a fluorinating agent like hydrogen fluoride or a fluorine-containing compound .

Industrial Production Methods

Industrial production of 4-Chloro-1-(chloromethyl)-2-fluorobenzene involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and stringent quality control measures ensures consistency and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-1-(chloromethyl)-2-fluorobenzene undergoes various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Electrophilic aromatic substitution: The benzene ring can undergo further substitution reactions with electrophiles like bromine or nitro groups.

Oxidation and reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form hydrocarbons.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Electrophilic aromatic substitution: Reagents such as bromine in the presence of iron(III) bromide or nitric acid in sulfuric acid are typical.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

Nucleophilic substitution: Formation of substituted benzyl derivatives.

Electrophilic aromatic substitution: Formation of multi-substituted benzene derivatives.

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of benzyl alcohol or toluene derivatives.

Wirkmechanismus

The mechanism of action of 4-Chloro-1-(chloromethyl)-2-fluorobenzene involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to modifications in protein function or DNA structure. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. These interactions can modulate biological pathways and result in specific physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Chloro-1-(chloromethyl)benzene: Lacks the fluorine atom, resulting in different reactivity and applications.

4-Fluoro-1-(chloromethyl)benzene: Lacks the chlorine atom at the 4-position, affecting its chemical behavior.

2-Chloro-1-(chloromethyl)-4-fluorobenzene:

Uniqueness

4-Chloro-1-(chloromethyl)-2-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Biologische Aktivität

4-Chloro-1-(chloromethyl)-2-fluorobenzene is an aromatic compound characterized by its molecular formula . This compound features a chlorine atom at the 4-position, a chloromethyl group at the 1-position, and a fluorine atom at the 2-position of the benzene ring. Its unique structure allows it to participate in various chemical reactions, making it a subject of interest in both organic synthesis and biological research.

The compound undergoes several types of chemical reactions:

- Nucleophilic Substitution : The chloromethyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.

- Electrophilic Aromatic Substitution : The benzene ring can further react with electrophiles like bromine or nitro groups.

- Oxidation and Reduction : It can be oxidized to form carboxylic acids or reduced to hydrocarbons.

The biological activity of 4-Chloro-1-(chloromethyl)-2-fluorobenzene is primarily attributed to its ability to interact with biomolecules. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to modifications that affect their function. The presence of the fluorine atom also influences the compound’s electronic properties, enhancing its reactivity and interactions with various molecular targets .

Toxicological Studies

Several studies have evaluated the toxicological profile of this compound:

- Acute Toxicity : In animal studies, the compound exhibited varying levels of toxicity depending on the route of exposure. For instance, inhalation studies in rats indicated an LC50 value greater than 1.140 mg/L, while dermal exposure resulted in LD50 values exceeding 2,000 mg/kg body weight .

- Skin Irritation : The compound has been shown to cause skin irritation characterized by erythema and edema upon dermal application .

- Carcinogenicity Tests : In a series of short-term tests for carcinogenicity, 4-Chloro-1-(chloromethyl)-2-fluorobenzene demonstrated biological activity in assays such as the Salmonella/microsome assay and DNA repair assays without requiring metabolic activation from liver S9 fractions .

Summary of Toxicological Findings

| Study Type | Result | Reference |

|---|---|---|

| Acute Inhalation (Rats) | LC50 > 1.140 mg/L | |

| Dermal Toxicity (Rats) | LD50 > 2,000 mg/kg | |

| Skin Irritation | Erythema, edema observed | |

| Carcinogenicity (Various) | Active in multiple assays |

Research Applications

4-Chloro-1-(chloromethyl)-2-fluorobenzene is being investigated for various applications:

- Pharmaceutical Development : Its potential as an intermediate in synthesizing pharmaceuticals is significant due to its ability to modify biomolecules.

- Agrochemical Synthesis : The compound is also explored for its role in creating agrochemicals with specific biological activities.

- Material Science : Its unique properties make it suitable for producing specialty chemicals and materials.

Case Studies

Recent research has highlighted the compound's potential in drug development. For example, studies have focused on its interactions with specific protein targets that could lead to new therapeutic agents. Additionally, its role as an intermediate in synthesizing biologically active compounds has been documented extensively.

Eigenschaften

IUPAC Name |

4-chloro-1-(chloromethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2F/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGAVHMLDNAXBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564952 | |

| Record name | 4-Chloro-1-(chloromethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87417-71-8 | |

| Record name | 4-Chloro-1-(chloromethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.